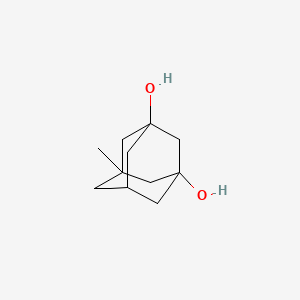

5-Methyl-1,3-adamantanediol

説明

Historical Context of Adamantane (B196018) Derivatives in Organic Chemistry

The story of adamantane began in 1933 when it was first isolated from petroleum. wikipedia.org However, it was the development of a practical synthesis method by Paul von Ragué Schleyer in 1957 that truly unlocked the potential of adamantane chemistry. nih.govscispace.com This breakthrough led to what has been described as an "adamantane boom" in organic chemistry, with thousands of functional derivatives being synthesized and studied. timeshighereducation.com Initially, the focus was on the remarkable thermal stability and lubricant properties of adamantane-based compounds. timeshighereducation.com Soon after, the introduction of functional groups onto the rigid adamantane scaffold opened the door to applications in medicinal chemistry. nih.gov The discovery of the antiviral activity of amantadine (B194251) (1-aminoadamantane) in the 1960s was a landmark achievement that spurred further investigation into the pharmacological potential of adamantane derivatives. nih.govscispace.comnih.gov

Structural Peculiarities of the Adamantane Cage System

Adamantane (C₁₀H₁₆) is a tricyclic alkane with a highly symmetrical and rigid structure, often described as the smallest unit of a diamond lattice. wikipedia.orgnih.gov Its name is derived from the Greek "adamantinos," meaning related to steel or diamond, which reflects its structural stability. wikipedia.org The molecule consists of three fused cyclohexane (B81311) rings in the chair conformation, resulting in a virtually strain-free structure. wikipedia.org This inherent stability is a key feature of the adamantane cage.

The carbon framework of adamantane has two distinct types of positions: four tertiary bridgehead carbons (methine groups) and six secondary carbons (methylene groups). scielo.org.za This structural arrangement dictates the reactivity of the adamantane core, with functionalization often occurring at the more reactive tertiary positions. nih.gov The rigid nature of the cage provides a unique and predictable three-dimensional scaffold for the attachment of various functional groups.

Significance of Polyhydroxylated Adamantanes in Research

The introduction of multiple hydroxyl (-OH) groups onto the adamantane scaffold gives rise to polyhydroxylated adamantanes, also known as adamantanols. These compounds have garnered significant research interest due to their unique properties and potential applications. The hydroxyl groups enhance the polarity and functionality of the otherwise lipophilic adamantane core, making them valuable building blocks in materials science and supramolecular chemistry.

Polyfunctional adamantane derivatives are key components in the design of advanced materials. researchgate.net For example, their rigid structure and the defined orientation of the hydroxyl groups make them suitable for creating porous materials like covalent organic frameworks (COFs) with applications in gas storage and catalysis. researchgate.net Furthermore, theoretical studies have explored the potential of polyhydroxy adamantanes in hydrogen storage applications when complexed with metal cations. acs.orgresearchgate.net The presence of multiple hydroxyl groups also allows for the synthesis of various esters and other derivatives with tailored properties.

Overview of 5-Methyl-1,3-adamantanediol within the Adamantanediol Class

This compound is a specific derivative within the broader class of adamantanediols. Adamantanediols are characterized by the presence of two hydroxyl groups on the adamantane skeleton. The parent compound, 1,3-adamantanediol (B44800), is a widely used intermediate in the synthesis of various materials, including photoresists for the semiconductor industry and specialized polymers. acs.org

The addition of a methyl group at the 5-position of the 1,3-adamantanediol structure introduces another layer of complexity and potential for tailored applications. This substitution can influence the compound's solubility, reactivity, and steric profile. While specific research on this compound is not as extensive as for its parent compound, it is recognized as a member of a class of compounds with significant potential in chemical synthesis and materials science. sigmaaldrich.com For instance, related dimethyl-adamantanediol derivatives have been synthesized and their esterification products studied for their physicochemical and thermo-oxidative properties, suggesting potential use as components in lubricants. researchgate.net

Structure

3D Structure

特性

CAS番号 |

17837-93-3 |

|---|---|

分子式 |

C11H18O2 |

分子量 |

182.26 g/mol |

IUPAC名 |

5-methyladamantane-1,3-diol |

InChI |

InChI=1S/C11H18O2/c1-9-2-8-3-10(12,5-9)7-11(13,4-8)6-9/h8,12-13H,2-7H2,1H3 |

InChIキー |

OJZXOFBHKPTMPZ-UHFFFAOYSA-N |

正規SMILES |

CC12CC3CC(C1)(CC(C3)(C2)O)O |

製品の起源 |

United States |

Synthetic Methodologies for 5 Methyl 1,3 Adamantanediol and Analogous Adamantanediols

Direct Synthesis Approaches

Direct synthesis methods aim to introduce hydroxyl groups onto the adamantane (B196018) core in a single or a few steps, offering efficiency and atom economy. These approaches primarily involve the oxidation of adamantane precursors.

Oxidation Pathways from Adamantane Precursors

The direct oxidation of C-H bonds in adamantane and its derivatives is a common strategy for the synthesis of adamantanediols. The reactivity of the tertiary C-H bonds at the bridgehead positions makes them susceptible to oxidative functionalization.

The direct conversion of adamantane's C-H bonds to hydroxyl groups can be achieved through various oxidative methods. Radical-based functionalization reactions are particularly prevalent, leveraging the stability of adamantyl radicals. nih.govfigshare.com These methods often involve strong oxidizing agents and can lead to a mixture of mono- and poly-substituted products. The synthesis of substituted adamantanes is often achieved via carbocation or radical intermediates which have unique stability and reactivity. nih.gov

One approach involves the use of dioxiranes, such as methyl(trifluoromethyl)dioxirane, which can achieve direct and regioselective oxidation of adamantane derivatives under mild conditions. researchgate.net This method shows a high preference for attacking tertiary C-H bonds. researchgate.net

| Substrate | Oxidant | Product(s) | Key Features |

| Adamantane | Methyl(trifluoromethyl)dioxirane | 1-Adamantanol (B105290), Adamantanediols | High regioselectivity for tertiary C-H bonds. researchgate.net |

| Substituted Adamantanes | Varies (e.g., peroxides, ozone) | Substituted Adamantanols/diols | Product distribution depends on the directing effects of substituents. |

This table presents illustrative examples of oxidative functionalization reactions and is not exhaustive.

Biological systems, particularly microorganisms, offer a highly regioselective method for the hydroxylation of adamantane derivatives. Whole-cell catalysis using bacteria, actinomycetes, and molds has been explored for this purpose. nih.gov For instance, certain bacterial strains can selectively hydroxylate specific positions on the adamantane nucleus.

One notable example is the use of Streptomyces griseoplanus, which has demonstrated the ability to regioselectively hydroxylate adamantane to 1-adamantanol. nih.gov The enzymatic machinery in these microorganisms, often involving cytochrome P450 monooxygenases, can direct the hydroxylation to specific carbon atoms, which is a significant advantage over many chemical methods. nih.gov While direct studies on 5-methyl-1-adamantanol are limited, it is plausible that similar enzymatic systems could be used to hydroxylate the C3 position to yield 5-methyl-1,3-adamantanediol.

Research has also shown that washed cells of Kitasatospora sp. can catalyze the regioselective hydroxylation of 1,3-adamantanediol (B44800) to 1,3,5-adamantanetriol (B1366330), indicating the potential for biological systems to perform sequential hydroxylations on the adamantane core. nih.gov

| Biocatalyst | Substrate | Product | Molar Conversion Yield |

| Streptomyces griseoplanus | Adamantane | 1-Adamantanol | 32% nih.gov |

| Kitasatospora sp. GF12 | 1,3-Adamantanediol | 1,3,5-Adamantanetriol | Not specified nih.gov |

This table highlights examples of regioselective hydroxylation using biological systems.

Transition metal catalysts are widely employed for the oxidation of alkanes, including adamantane. escholarship.org These methods often utilize common oxidizing agents like hydrogen peroxide or molecular oxygen. The synthesis of 1,3-adamantanediol from adamantane often requires the addition of metal catalysts, such as those based on cobalt, palladium, vanadium, ruthenium, titanium, manganese, nickel, and molybdenum. acs.org However, these reactions can sometimes suffer from low selectivity and yield. acs.orggoogle.com

For instance, the oxidation of adamantane can be catalyzed by various transition metal complexes, leading to a mixture of products including 1-adamantanol, 2-adamantanol, and adamantanone. The product distribution is influenced by the choice of catalyst, oxidant, and reaction conditions. While direct catalytic oxidation of 5-methyladamantane to this compound is not extensively documented, the principles of C-H activation by transition metal catalysts are applicable. uni-giessen.de The presence of a methyl group might influence the regioselectivity of the oxidation.

| Catalyst System | Substrate | Oxidant | Key Products |

| Cobalt compound and Imide compound | Adamantane | Oxygen | Mixture including 1-adamantanol, 1,3-adamantanediol, 1,3,5-adamantanetriol, 2-adamantanone (B1666556) google.com |

| Ruthenium compound | Adamantane | Hypochlorite | Mixture including 1-adamantanol, 1,3-adamantanediol, 1,3,5-adamantanetriol, 2-adamantanone google.com |

| Cu2Cl4·2DMG | Adamantane | H2O2 | Adamantanediols, triols, and tetraols mdpi.com |

This table provides examples of catalytic oxidation methods for adamantane.

Hydrolysis of Substituted Adamantane Derivatives

An alternative route to adamantanediols involves the hydrolysis of pre-functionalized adamantane precursors, most notably dihalo-adamantanes. This two-step approach first introduces halogen atoms at the desired positions, which are then substituted by hydroxyl groups.

The synthesis of 1,3-adamantanediol can be efficiently achieved through the hydrolysis of 1,3-dihalo-adamantanes, such as 1,3-dibromoadamantane (B19736) or 1,3-dichloroadamantane. This method offers good control over the regiochemistry of hydroxylation. A recently developed scalable synthesis of 1,3-adamantanediol starts from 3-hydroxyadamantane-1-carboxylic acid. This starting material is converted to 1,3-dichloro adamantane through chlorination and decarbonylation reactions. The subsequent hydrolysis of 1,3-dichloro adamantane in a "triethylamine–water" solution yields the final product, 1,3-adamantanediol, with high purity and yield. acs.org

This methodology can, in principle, be adapted for the synthesis of this compound by starting with a correspondingly substituted precursor, such as 5-methyl-3-hydroxyadamantane-1-carboxylic acid. The hydrolysis step is typically robust and high-yielding.

| Precursor | Reaction Sequence | Product | Purity |

| 3-Hydroxyadamantane-1-carboxylic acid | 1. Chlorination/Decarbonylation 2. Hydrolysis | 1,3-Adamantanediol | >99% acs.org |

| 1,3-Dibromoadamantane | Hydrolysis | 1,3-Adamantanediol | Not specified |

This table outlines the hydrolysis approach to synthesizing 1,3-adamantanediol.

Conversion from Carboxylic Acid Precursors (e.g., 3-hydroxyadamantane-1-carboxylic acid)

A prominent and scalable route to 1,3-adamantanediols commences with carboxylic acid precursors, such as 3-hydroxyadamantane-1-carboxylic acid. This multi-step process leverages chlorination, decarbonylation, and hydrolysis to achieve the target diol. bohrium.com While the direct synthesis of this compound from 3-hydroxy-5-methyladamantane-1-carboxylic acid is not extensively detailed in readily available literature, the synthesis of analogous compounds provides a robust framework for this transformation. A patented method describes the synthesis of related compounds like 3-hydroxy-5,7-dimethyladamantane-1-carboxylic acid, which serves as a viable starting point. google.com

Chlorination and Decarbonylation: The precursor, 3-hydroxy-5-methyladamantane-1-carboxylic acid, is treated with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction serves a dual purpose: it converts the carboxylic acid into a reactive acyl chloride and chlorinates the tertiary alcohol at the 3-position. Subsequent heating promotes a non-metal-catalyzed decarbonylation, expelling carbon monoxide and yielding 1,3-dichloro-5-methyladamantane. bohrium.com

Hydrolysis: The resulting dichloro-adamantane derivative is then subjected to hydrolysis to replace the chlorine atoms with hydroxyl groups, affording the final product, this compound.

The efficiency of this pathway has been demonstrated for the synthesis of the parent 1,3-adamantanediol, with high isolated yields. bohrium.com The reaction conditions for the key transformation steps are summarized in the table below.

| Step | Reagents and Conditions | Intermediate/Product | Reported Yield (for analogous non-methylated system) |

|---|---|---|---|

| Chlorination & Decarbonylation | Thionyl chloride (SOCl₂), elevated temperature (e.g., >60°C) | 1,3-dichloro-adamantane | Up to 95% (for the combined steps) bohrium.com |

| Hydrolysis | "Triethylamine-water" solution, 110-130°C under pressure | 1,3-adamantanediol | High purity (>99%) bohrium.com |

Mechanistic Investigations of Synthesis Pathways

Understanding the mechanisms of the key transformations is crucial for optimizing reaction conditions and extending the methodology to various substituted adamantanes.

The reaction of 3-hydroxy-5-methyladamantane-1-carboxylic acid with thionyl chloride involves two distinct chlorination events.

Conversion of Carboxylic Acid to Acyl Chloride: The carboxylic acid group reacts with thionyl chloride in a well-established mechanism. The carboxylic acid's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride. A chloride ion is expelled and subsequently attacks the carbonyl carbon, leading to a tetrahedral intermediate. The collapse of this intermediate, with the departure of a chlorosulfite group, yields the acyl chloride. This process is driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com

Conversion of Tertiary Alcohol to Alkyl Chloride: The hydroxyl group at the bridgehead position is also converted to a chloride. The alcohol's oxygen attacks the thionyl chloride, forming a chlorosulfite ester. In the context of the rigid adamantane cage, the subsequent nucleophilic attack by a chloride ion proceeds to form the tertiary chloride.

The decarbonylation of the adamantane-1-carbonyl chloride intermediate to form the corresponding 1-chloro-adamantane is a key step that can proceed without the need for a metal catalyst. bohrium.com This reaction is thought to proceed through the formation of an adamantyl cation. The strong electron-withdrawing nature of the acyl chloride group facilitates the cleavage of the C-COCl bond upon heating. This generates a stable tertiary carbocation at the bridgehead position of the adamantane cage. This carbocation is then quenched by the chloride ion released in the process, forming the 1-chloro-adamantane derivative. The stability of the bridgehead adamantyl cation is a significant driving force for this reaction.

The final step is the hydrolysis of 1,3-dichloro-5-methyladamantane to this compound. This transformation is typically achieved under basic or nucleophilic conditions. The hydrolysis of the tertiary chlorides on the adamantane framework likely proceeds through a nucleophilic substitution mechanism. Given the tertiary nature of the carbon centers and the stability of the resulting carbocations, an SN1-like pathway is plausible. A solvent molecule or a hydroxide (B78521) ion acts as a nucleophile, attacking the carbocation intermediate formed by the dissociation of the chloride leaving group. The use of a "triethylamine-water" solution suggests that triethylamine (B128534) may act as a base to facilitate the reaction, potentially by neutralizing the HCl formed during the hydrolysis. bohrium.com

Construction of the Adamantane Framework

The synthesis of adamantane and its derivatives is not limited to the functionalization of pre-existing adamantane structures. The construction of the tricyclic cage itself is a classic problem in organic synthesis.

The adamantane framework can be constructed through intramolecular ring-closure reactions of suitable bicyclic precursors. A prominent method involves the acid-catalyzed rearrangement of bicyclo[3.3.1]nonane derivatives. This approach often utilizes Lewis acids to promote a series of intramolecular alkylations and hydride shifts that ultimately lead to the thermodynamically stable adamantane core.

For instance, the synthesis of highly substituted adamantanones has been achieved from 1,5-dialkyl-3,7-dimethylenebicyclo[3.3.1]nonan-2-one. Treatment with a strong acid, such as trifluoromethanesulfonic acid, facilitates the formation of the adamantane core. The resulting adamantyl cation can then be trapped by various nucleophiles to yield tetrasubstituted adamantanones. escholarship.org This demonstrates the power of intramolecular cyclization and rearrangement in constructing the complex, caged structure of adamantane.

Another key strategy for forming the adamantane skeleton is through the intramolecular alkylation of trisubstituted cyclohexenones. This method has been successfully applied in the total synthesis of natural products containing the bicyclo[3.3.1]nonane ring system, which is a substructure of adamantane. researchgate.net These ring-closure reactions highlight the importance of strategic bond formation in building the intricate three-dimensional structure of the adamantane nucleus.

Advanced Reaction Chemistry and Derivatization of 5 Methyl 1,3 Adamantanediol

Functional Group Interconversions on the Adamantanediol Scaffold

The tertiary hydroxyl groups of 5-Methyl-1,3-adamantanediol are key reactive sites for functional group interconversions. These transformations allow for the introduction of a variety of other functionalities, significantly expanding the synthetic utility of the scaffold. Common interconversions include the transformation of the hydroxyl groups into halides, sulfonates, and other leaving groups, which can then be displaced by a wide range of nucleophiles.

For instance, the conversion of alcohols to alkyl halides can be achieved using various reagents. Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed to replace the hydroxyl groups with chlorine or bromine, respectively. These reactions typically proceed via an Sₙ1-type mechanism at the tertiary adamantyl carbon, facilitated by the stability of the resulting carbocation.

Another important transformation is the conversion of the diol to disulfonate esters, such as tosylates or mesylates. This is typically achieved by reacting this compound with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270). The resulting disulfonate is an excellent leaving group, making it a valuable intermediate for subsequent nucleophilic substitution reactions.

| Transformation | Reagent(s) | Product Functional Group | Typical Conditions |

| Diol to Dichloride | Thionyl chloride (SOCl₂) | Chloro | Neat or in a non-polar solvent, often with gentle heating |

| Diol to Dibromide | Phosphorus tribromide (PBr₃) | Bromo | Neat or in a non-polar solvent, typically at low temperatures |

| Diol to Ditosylate | p-Toluenesulfonyl chloride, Pyridine | Tosylate | Pyridine as solvent, 0 °C to room temperature |

| Diol to Dimesylate | Methanesulfonyl chloride, Triethylamine (B128534) | Mesylate | Anhydrous solvent (e.g., CH₂Cl₂), 0 °C to room temperature |

Alkylation and Arylation Reactions

Further functionalization of the this compound scaffold can be achieved through the introduction of alkyl and aryl groups. These reactions can be directed at the adamantane (B196018) cage itself, leveraging the reactivity of its C-H bonds, or can involve the hydroxyl groups.

Palladium-catalyzed cross-coupling reactions have been successfully employed for the arylation of the adamantane scaffold. For instance, with an appropriate directing group, palladium catalysis can achieve C–H arylation at the methylene (B1212753) (secondary) positions of the adamantane core. While direct arylation of the hydroxyl groups is not typical, they can be converted to better leaving groups, such as halides or triflates, to participate in cross-coupling reactions.

Alkylation of the adamantane cage can be achieved through radical-based methods (as discussed in section 3.5) or via carbocationic intermediates. The presence of the hydroxyl groups can influence the regioselectivity of these reactions. For example, Friedel-Crafts type alkylations of aromatic compounds using the diol or a derivative as the alkylating agent can proceed under acidic conditions, where the hydroxyl group acts as a precursor to the adamantyl cation.

| Reaction Type | Catalyst/Reagent | Functionalized Position | Key Features |

| C(sp³)–H Arylation | Palladium catalyst, Directing group | Methylene (secondary) carbons | Requires a directing group to achieve regioselectivity |

| Radical Alkylation | Peroxides, Alkenes | Bridgehead or secondary carbons | Proceeds via a radical chain mechanism |

| Friedel-Crafts Alkylation | Lewis or Brønsted acid | Bridgehead carbons (as cation source) | Utilizes the hydroxyl groups to generate an adamantyl carbocation |

Esterification and Etherification Reactions (e.g., diacrylate, dimethacrylate formation)

The hydroxyl groups of this compound readily undergo esterification and etherification reactions to form a diverse range of derivatives. These reactions are fundamental for modifying the physical and chemical properties of the molecule, for instance, in the development of new polymers and materials.

Esterification can be carried out by reacting the diol with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. For more reactive starting materials like acid chlorides or anhydrides, the reaction is often performed in the presence of a base such as pyridine or triethylamine to neutralize the acidic byproduct.

A particularly important class of esters are the diacrylates and dimethacrylates, which are valuable monomers in polymer chemistry. This compound can be reacted with acryloyl chloride or methacryloyl chloride in the presence of a base to yield the corresponding diacrylate or dimethacrylate monomers. These monomers can then be polymerized to create polymers with high thermal stability and mechanical strength, properties conferred by the rigid adamantane core.

Etherification can be achieved through reactions such as the Williamson ether synthesis, where the diol is first deprotonated with a strong base to form a dialkoxide, which then reacts with an alkyl halide.

| Derivative | Reagent(s) | Reaction Type | Potential Application |

| Diacetate | Acetic anhydride, Pyridine | Esterification | Protecting group, modification of solubility |

| Diacrylate | Acryloyl chloride, Triethylamine | Esterification | Polymer monomer for coatings and resins |

| Dimethacrylate | Methacryloyl chloride, Triethylamine | Esterification | Polymer monomer for dental resins and composites |

| Dibenzyl ether | Benzyl bromide, Sodium hydride | Etherification | Protecting group, modification of properties |

Oxidation Reactions of Hydroxyl Groups

The adamantane scaffold of this compound is susceptible to oxidation at its C-H bonds, and the existing hydroxyl groups can direct or influence these reactions. While the tertiary hydroxyl groups themselves are resistant to oxidation without cleavage of C-C bonds, the secondary (methylene) and other tertiary (bridgehead) positions of the adamantane cage can be oxidized.

For example, the regioselective hydroxylation of 1,3-adamantanediol (B44800) to 1,3,5-adamantanetriol (B1366330) has been demonstrated using biocatalytic methods with microorganisms such as Kitasatospora sp. nih.govresearchgate.net. This suggests that this compound could potentially be oxidized at the 5-position to introduce a third hydroxyl group, leading to 5-Methyl-1,3,5-adamantanetriol.

Furthermore, oxidation can occur at a secondary carbon to introduce a ketone functionality. The oxidation of 1-adamantanol (B105290) can lead to products like 5-hydroxy-2-adamantanone. mdpi.com This indicates that it is feasible to oxidize one of the methylene bridges of this compound to form a ketodiol, such as 5-Methyl-7-hydroxy-2-adamantanone. Such oxidations can be carried out using various oxidizing agents, including chromium-based reagents or through catalytic processes.

| Oxidation Product | Reagent/Catalyst | Position of Oxidation | Significance |

| 5-Methyl-1,3,5-adamantanetriol | Biocatalyst (Kitasatospora sp.) | 5-position (bridgehead) | Introduction of a third hydroxyl group |

| 5-Methyl-7-hydroxy-2-adamantanone | Chemical oxidizing agents | Methylene position | Formation of a ketodiol |

Radical-Based Functionalization of Adamantane Derivatives

Radical-based reactions provide a powerful tool for the direct functionalization of the C-H bonds of the adamantane cage, allowing for the formation of C-C, C-O, and C-N bonds. nih.gov The high stability of the adamantyl radical makes these transformations particularly efficient. In this compound, the presence of the methyl and hydroxyl substituents can influence the regioselectivity of these radical reactions.

The tertiary C-H bonds at the bridgehead positions of adamantane are generally the most reactive towards radical abstraction, followed by the secondary C-H bonds. The 5-methyl group in this compound occupies one of the bridgehead positions, leaving the other bridgehead position as a likely site for radical formation. The hydroxyl groups, being electron-withdrawing, may have a deactivating effect on the adjacent C-H bonds.

Common radical reactions include:

Alkylation: Addition of the adamantyl radical to electron-deficient alkenes (a Giese-type reaction). nih.gov

Acetylation: Reaction with diacetyl under irradiation. nih.gov

Chlorocarbonylation: Using oxalyl chloride in the presence of a radical initiator. nih.gov

The choice of radical initiator and reaction conditions can be tuned to control the selectivity of the functionalization.

| Radical Reaction | Reagents | Type of Bond Formed | Regioselectivity |

| Giese-type Alkylation | Alkene, Radical initiator (e.g., peroxide) | C-C | Prefers tertiary C-H bonds |

| Acetylation | Diacetyl, UV irradiation | C-C | Selective for bridgehead positions |

| Chlorocarbonylation | Oxalyl chloride, Radical initiator | C-C | Can be influenced by substituents |

Ring-Opening Reactions of the Adamantane Cage (e.g., leading to bicyclo[3.3.1]nonane systems)

The rigid and strained cage structure of adamantane derivatives can be induced to undergo ring-opening reactions under certain conditions, providing access to other complex polycyclic systems. A notable example for 1,3-diols is the Grob fragmentation.

The Grob fragmentation of 1,3-adamantanediol is a well-established method for the synthesis of 7-methylenebicyclo[3.3.1]nonan-3-one. tandfonline.comgoogle.com This reaction is typically initiated by converting the diol to a derivative with a good leaving group at one of the hydroxyl positions and an electrofuge at the other. For instance, treatment of 1,3-adamantanediol with a strong acid can lead to the elimination of water and the fragmentation of a C-C bond to relieve ring strain, resulting in the formation of the bicyclo[3.3.1]nonane core. It is expected that this compound would undergo a similar transformation, yielding a methyl-substituted bicyclo[3.3.1]nonane derivative.

This ring-opening strategy is synthetically valuable as it transforms the compact adamantane scaffold into a more flexible bicyclic system, which can then be used as a versatile intermediate for the synthesis of other complex molecules. thieme-connect.comrsc.org

| Starting Material | Reaction Type | Key Reagent | Product |

| 1,3-Adamantanediol | Grob Fragmentation | Acid catalyst | 7-Methylenebicyclo[3.3.1]nonan-3-one |

| This compound (expected) | Grob Fragmentation | Acid catalyst | Methyl-substituted 7-methylenebicyclo[3.3.1]nonan-3-one |

Multi-functionalization Strategies for Adamantane Scaffolds

The ability to perform a variety of chemical transformations on this compound opens up numerous strategies for creating multi-functionalized adamantane scaffolds. These scaffolds are of great interest in fields such as drug discovery, materials science, and supramolecular chemistry, where the precise spatial arrangement of multiple functional groups is crucial.

Starting with this compound, a sequential or orthogonal functionalization approach can be employed. For example, the two hydroxyl groups could be differentially protected, allowing for selective modification of one hydroxyl group at a time. Following this, the remaining C-H bonds on the adamantane cage can be functionalized using the methods described in the previous sections, such as radical-based reactions or directed C-H activation.

An example of a multi-functionalization strategy could involve:

Esterification of both hydroxyl groups with a functionalized carboxylic acid (e.g., one containing a terminal alkyne).

Radical bromination at the remaining tertiary bridgehead position.

The resulting molecule would possess three distinct functionalities (two ester-linked alkynes and a bromine), which can be further modified through reactions like click chemistry, nucleophilic substitution, or cross-coupling, leading to highly complex and tailored molecular architectures.

The rigid nature of the adamantane core ensures that the appended functional groups are held in a well-defined three-dimensional orientation, a property that is highly desirable for the design of molecular receptors, catalysts, and multivalent ligands.

Reactions Involving Specific Reagents and Catalysts (e.g., organocatalysts from adamantanediol)

The derivatization of adamantanediols into organocatalysts represents a compelling area of research, leveraging the steric bulk and defined geometry of the adamantane core to create highly selective catalytic environments. While direct studies on the conversion of this compound into organocatalysts are not extensively documented, the reactivity of the parent 1,3-adamantanediol provides a strong precedent for such transformations.

Research has shown that the 2-position of 1,3-adamantanediol can serve as a key site for modification to prepare organocatalysts. This typically involves a ring-opening reaction followed by nitrogen insertion and subsequent oxidation. acs.org A notable example is the synthesis of 3-methyl-4-oxa-5-azahomoadamantane, an effective organocatalyst for the aerobic oxidation of primary amines to oximes. acs.org This transformation highlights the potential to convert the diol framework of adamantane into a heterocyclic system with catalytic activity.

Given this, it is plausible that this compound could serve as a precursor to a new family of chiral organocatalysts. The presence of the methyl group at the 5-position introduces an element of chirality into the adamantane scaffold. This inherent chirality could be exploited to develop enantioselective catalysts. The synthetic strategy would likely parallel the established methods for unsubstituted 1,3-adamantanediol, with the methyl group influencing the stereochemical outcome of the reactions and the subsequent catalytic applications.

The following table outlines a hypothetical reaction scheme for the derivatization of this compound into a chiral organocatalyst, based on known transformations of the parent compound.

| Step | Reactant | Reagents | Product | Potential Catalytic Application |

| 1 | This compound | 1. Ring-opening agent2. Nitrogen source | Chiral amino alcohol derivative | Asymmetric synthesis |

| 2 | Chiral amino alcohol derivative | Oxidizing agent | Chiral nitroxyl (B88944) radical catalyst | Enantioselective oxidation reactions |

This proposed pathway underscores the potential of this compound as a valuable starting material for the synthesis of novel, chiral organocatalysts. The rigid adamantane framework, combined with the stereodirecting influence of the methyl group, could lead to catalysts with unique selectivity and reactivity.

Silylation Reactions of Adamantanediols

Silylation is a common and versatile method for protecting hydroxyl groups, enhancing solubility in organic solvents, and introducing reactive handles for further functionalization. The reaction of adamantanediols with silylating agents is a key step in the synthesis of various functional materials.

The hydroxyl groups of 1,3-adamantanediol are known to undergo silylation. For instance, the reaction of 1,3-adamantanediol with (1,2-dihydro-benzocyclobutene-4-yl)methylvinylchlorosilane yields the corresponding bis-silylated product, 1,3-bis[(1,2-dihydro-benzocyclobutene-4-yl)methylvinylsilyloxy]adamantane. acs.org This demonstrates the accessibility of the hydroxyl groups on the adamantane core to silylating reagents.

For this compound, the two hydroxyl groups at the 1- and 3-positions are expected to exhibit similar reactivity towards a range of silylating agents. The methyl group at the 5-position is not anticipated to significantly hinder the approach of the silylating agent to the hydroxyl groups. A variety of common silylating agents can be employed, leading to the corresponding di-silylated ethers.

The table below summarizes the expected products from the reaction of this compound with several common silylating agents.

| Silylating Agent | Abbreviation | Expected Product |

| Trimethylchlorosilane | TMSCl | 5-Methyl-1,3-bis(trimethylsilyloxy)adamantane |

| tert-Butyldimethylchlorosilane | TBDMSCl | 1,3-Bis(tert-butyldimethylsilyloxy)-5-methyladamantane |

| Triethylchlorosilane | TESCl | 5-Methyl-1,3-bis(triethylsilyloxy)adamantane |

| tert-Butyldiphenylchlorosilane | TBDPSCl | 1,3-Bis(tert-butyldiphenylsilyloxy)-5-methyladamantane |

The choice of silylating agent allows for the tuning of the steric bulk and stability of the resulting silyl (B83357) ether. This derivatization can be a crucial step in a multi-step synthesis, enabling selective reactions at other positions of the adamantane cage or modifying the physical properties of the molecule for specific applications, such as in the development of new polymers or functional materials.

Structural Investigations and Conformational Analysis

Advanced Spectroscopic Characterization

For 1,3-adamantanediol (B44800), spectroscopic data has been well-documented. acs.org In Infrared (IR) spectroscopy, the prominent features would be a broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups, and absorptions in the 2850-2950 cm⁻¹ range corresponding to C-H stretching within the adamantane (B196018) cage. acs.org The presence of the methyl group in 5-Methyl-1,3-adamantanediol would likely introduce additional C-H stretching and bending vibrations, though these may overlap with the signals from the adamantane core.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. In the ¹H NMR spectrum of 1,3-adamantanediol, distinct signals are observed for the different protons of the adamantane cage, with the hydroxyl protons appearing as a singlet that can exchange with D₂O. acs.org For this compound, an additional singlet or doublet, depending on the coupling, would be expected in the upfield region for the methyl protons. The substitution at the 5-position would also lead to a more complex splitting pattern for the neighboring protons on the adamantane cage due to reduced molecular symmetry.

The ¹³C NMR spectrum of 1,3-adamantanediol shows characteristic chemical shifts for the carbon atoms of the adamantane skeleton, with the carbons bearing the hydroxyl groups being the most downfield. acs.org In this compound, a distinct signal for the methyl carbon would be present, and the chemical shifts of the cage carbons, particularly C5 and its neighbors, would be altered by the electronic effects of the methyl substituent.

Table 1: Predicted Spectroscopic Data for this compound based on 1,3-Adamantanediol

| Spectroscopic Technique | 1,3-Adamantanediol (Observed) acs.org | This compound (Predicted) |

| IR (KBr, cm⁻¹) | ~3217 (O-H), ~2931, 2922, 2856 (C-H) | Broad O-H stretch, multiple C-H stretches |

| ¹H NMR (DMSO-d₆, ppm) | 4.08 (s, 2H, OH), 1.46-0.72 (m, 14H, cage) | Additional signal for CH₃ protons, more complex cage proton signals |

| ¹³C NMR (DMSO-d₆, ppm) | 61.76, 44.31, 35.74, 26.91, 23.63 | Additional signal for CH₃ carbon, altered cage carbon chemical shifts |

X-ray Crystallography Studies of Adamantanediol Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. While a crystal structure for this compound has not been reported, extensive crystallographic data exists for 1,3-adamantanediol and other derivatives. upc.edunih.gov

1,3-Adamantanediol crystallizes in a hexagonal system with the space group P6₃/mcm. upc.edunih.gov The crystal structure reveals a highly ordered arrangement of molecules, which is a key factor in its physical properties. The adamantane cage maintains its characteristic rigid, diamondoid structure.

Polymorphism and Phase Transition Studies

Many adamantane derivatives are known to exhibit polymorphism, the ability to exist in more than one crystalline form, and can undergo phase transitions. upc.edu 1,3-Adamantanediol, for instance, displays a low-temperature hexagonal phase that transforms into a face-centered cubic plastic phase at higher temperatures. upc.edu Plastic crystals are a state of matter where the molecules have long-range positional order but are orientationally disordered.

The study of 1,3-disubstituted adamantanes, including 1,3-adamantanediol and 1,3-dimethyladamantane, has provided insights into the factors governing the formation of plastic phases. upc.edu The ability of a molecule to form a plastic phase is often related to its globular or nearly spherical shape.

For this compound, the presence of the methyl group would slightly increase its asphericity compared to 1,3-adamantanediol. This could potentially affect its ability to form a plastic crystalline phase and would likely alter the temperatures at which any phase transitions occur. Differential scanning calorimetry (DSC) and temperature-dependent X-ray diffraction would be the primary techniques to investigate the polymorphic behavior of this compound.

Table 2: Crystalline Phase Information for 1,3-Disubstituted Adamantanes upc.edu

| Compound | Low-Temperature Phase (Space Group) | High-Temperature Phase (Space Group) | Transition Temperature (K) |

| 1,3-Adamantanediol | Hexagonal (P6₃/mcm) | Face-centered cubic (Fm-3m) | 449.4 |

| 1,3-Dimethyladamantane | Monoclinic (P2₁/c) | Hexagonal (P6₃/mmc) | 222.6 |

Conformational Analysis of Adamantane Derivatives

The adamantane cage is conformationally rigid; however, the orientation of substituents can be a subject of conformational analysis. In bicyclic systems, a phenomenon known as the "hockey sticks" effect has been described, which relates to the stereoelectronic interactions and weak intramolecular bonding that influence the relative stability of different conformers. While this effect is more pronounced in systems like bicyclo[3.3.1]nonanes, the underlying principles of through-space interactions are relevant to substituted adamantanes.

Hydrogen Bonding Networks in Crystalline Adamantanediol Structures

In the solid state, the hydroxyl groups of adamantanediols play a crucial role in directing the crystal packing through the formation of hydrogen bonds. In the crystal structure of 1,3-adamantanediol, the molecules are interconnected by a network of O-H···O hydrogen bonds, which contributes significantly to the stability of the crystal lattice.

For this compound, similar hydrogen bonding networks are expected to be a dominant feature of its crystal structure. The hydroxyl groups at the 1 and 3 positions would act as both hydrogen bond donors and acceptors, leading to the formation of chains, layers, or three-dimensional networks. The presence of the non-polar methyl group at the 5-position might sterically influence the formation of the hydrogen bond network, potentially leading to different packing motifs compared to the unsubstituted diol. The interplay between the strong, directional hydrogen bonds and the weaker van der Waals interactions involving the adamantane cage and the methyl group would ultimately determine the final crystal structure. The study of hydrogen bonding in various adamantane derivatives has shown that these interactions are key to their supramolecular chemistry.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For adamantane (B196018) derivatives, DFT is employed to predict geometries, reaction pathways, and various physical properties.

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional structure through geometry optimization. This process finds the minimum energy conformation by calculating forces on the atoms and adjusting their positions. For adamantane-based molecules, DFT methods like B3LYP, often paired with basis sets such as 6-311+G(d,p), are used to accurately predict structural parameters. nih.govruc.dk

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. Key properties derived from these calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. ksu.edu.sa

Electron Density Distribution: This reveals how electrons are distributed across the molecule, highlighting regions that are electron-rich or electron-poor.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, identifying sites susceptible to electrophilic or nucleophilic attack. scielo.org.mx

While specific DFT data for 5-Methyl-1,3-adamantanediol is not detailed in available literature, the established methodologies for related adamantane derivatives provide a robust framework for its computational analysis. ruc.dkksu.edu.sa

DFT is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of detailed reaction mechanisms. This involves identifying stable intermediates, products, and, most importantly, the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

Computational chemists use various algorithms to locate transition states. Once a transition state structure is found, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. An IRC analysis maps the minimum energy path connecting the transition state to the reactants and products, confirming that the located transition state indeed corresponds to the reaction of interest. arxiv.org This approach has been successfully applied to understand complex organic reactions, including cycloadditions and catalytic cycles involving adamantane-like structures. mdpi.com

DFT calculations, combined with statistical mechanics, can predict important thermochemical properties. After a geometry optimization, a frequency calculation is performed. The resulting vibrational frequencies are used not only to confirm that the structure is a true minimum (no imaginary frequencies) but also to compute thermochemical data.

Key calculated properties include:

Zero-Point Vibrational Energy (ZPVE): The residual vibrational energy of a molecule at 0 K.

Enthalpy (H): Includes the total electronic energy, ZPVE, and thermal contributions to translational, rotational, and vibrational energies.

Gibbs Free Energy (G): Incorporates the entropic contribution to the enthalpy, providing a measure of spontaneity under constant temperature and pressure.

These calculations allow for the prediction of reaction enthalpies (ΔH) and free energies (ΔG), which determine whether a reaction is exothermic/endothermic or spontaneous/non-spontaneous. Such computational studies have been performed on adamantane and its derivatives to determine properties like enthalpies of formation and combustion with high accuracy. nist.govacs.orgnih.gov

| Property | Description |

|---|---|

| Electronic Energy (Eelec) | The energy of the molecule from the DFT calculation with fixed nuclei. |

| Zero-Point Vibrational Energy (ZPVE) | The sum of ground-state energies of all vibrational modes. Corrects the electronic energy for nuclear motion. |

| Thermal Correction to Enthalpy | Energy contributions from translational, rotational, and vibrational motion at a given temperature. |

| Enthalpy (H) | H = Eelec + ZPVE + Thermal Correction |

| Entropy (S) | A measure of the molecular disorder, calculated from translational, rotational, and vibrational contributions. |

| Gibbs Free Energy (G) | G = H - TS (where T is temperature) |

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. In the context of adamantane derivatives, MD has been a key tool for understanding the microscopic origins of the barocaloric effect (BCE). The BCE refers to the reversible thermal changes a material undergoes when hydrostatic pressure is applied or removed.

Plastic crystals, including adamantane and its derivatives, are known to exhibit colossal barocaloric effects. arxiv.org These effects are linked to solid-solid phase transitions between an ordered crystalline phase at low temperature and an orientationally disordered (plastic) phase at high temperature. MD simulations reveal that the large entropy change (ΔS) driving the BCE is not solely due to the gain in orientational (configurational) disorder. researchgate.net A significant portion of the entropy change arises from changes in lattice vibrations. rsc.orgucl.ac.ukresearchgate.net Studies on adamantane itself show that configurational entropy accounts for only about 40% of the total entropy change, with the remainder attributed to vibrational effects, specifically the softening of acoustic modes related to molecular rotations in the high-entropy phase. rsc.orgucl.ac.ukresearchgate.net

| Compound | Isothermal Entropy Change (ΔS) | Key Finding | Reference |

|---|---|---|---|

| Adamantane | 106 J K-1 kg-1 | Vibrational entropy is a major contributor (~60%) to the total entropy change. | rsc.orgucl.ac.ukresearchgate.net |

| Neopentylglycol (NPG) | Colossal | Lattice vibrations and molecular conformations contribute nearly equally to the entropy change as molecular reorientations. | researchgate.net |

| Other Adamantane Derivatives | Colossal | Large BCEs are a general feature of this class of plastic crystals. | arxiv.org |

DFT calculations are also employed to investigate the interaction between molecules and surfaces, such as the adsorption of adamantane derivatives on metal nanoclusters. These studies are relevant for applications in catalysis, sensing, and drug delivery.

A study on the adsorption of an adamantane-triazole-thione derivative (APT) on silver (Ag), gold (Au), and copper (Cu) clusters demonstrated that stable complexes are formed. researchgate.net The calculations can determine key parameters of the adsorption process:

Adsorption Energy (Eads): This value indicates the strength of the interaction between the molecule and the cluster. A more negative value implies stronger adsorption.

Changes in Electronic Properties: Adsorption can alter the HOMO-LUMO gap of the molecule-cluster system, affecting its reactivity.

Charge Transfer: The amount of electronic charge transferred between the molecule and the metal cluster can be quantified, providing insight into the nature of the interaction.

For the studied adamantane derivative, the adsorption energy was found to be slightly more favorable for the gold cluster compared to silver and copper, indicating a stronger interaction. researchgate.net

| System | Adsorption Energy (Eads) | HOMO-LUMO Gap (Egap) |

|---|---|---|

| APT (isolated) | N/A | 3.86 eV |

| APT-Ag Cluster | -3.01 eV | 2.15 eV |

| APT-Au Cluster | -3.15 eV | 1.58 eV |

| APT-Cu Cluster | -2.95 eV | 1.83 eV |

Data adapted from a DFT study on an adamantane derivative. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. researchgate.net This analysis offers deep insights into bonding characteristics, including covalent and non-covalent interactions.

The core of QTAIM is a topological analysis of the electron density, ρ(r). This analysis identifies critical points where the gradient of the electron density is zero. There are four types of stable critical points, classified by their signature (the number of non-zero eigenvalues of the Hessian matrix of ρ(r) minus the sum of their signs).

| Type | Signature | Description |

|---|---|---|

| Atom (Nuclear Critical Point) | (3, -3) | A local maximum in electron density, corresponding to the position of an atomic nucleus. |

| Bond Critical Point (BCP) | (3, -1) | A saddle point in the electron density found between two interacting atoms. Its presence indicates a bond path. |

| Ring Critical Point (RCP) | (3, +1) | A local minimum in electron density found within a ring of atoms. |

| Cage Critical Point (CCP) | (3, +3) | A local minimum in electron density found inside a molecular cage structure. |

The properties of the electron density at a Bond Critical Point (BCP) are particularly informative for characterizing the nature of a chemical bond. nih.gov Key descriptors include:

Electron Density (ρ): The magnitude of ρ at the BCP correlates with the bond order or strength.

Laplacian of the Electron Density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a concentration of charge, typical of shared-electron (covalent) interactions. A positive value (∇²ρ > 0) signifies a depletion of charge, characteristic of closed-shell (ionic, hydrogen bond, van der Waals) interactions. nih.gov

QTAIM analysis has been applied to adamantane derivatives to quantitatively assess non-covalent interactions, such as hydrogen bonds, which are crucial for determining conformational preferences and crystal packing. researchgate.netresearchgate.net

In Silico Prediction of Reactivity and Selectivity in Adamantanediol Chemistry

The prediction of reactivity and selectivity in chemical reactions involving adamantanediols can be effectively achieved through various computational methods, primarily rooted in quantum mechanics. These approaches allow for the detailed examination of electronic structure and the energetic landscapes of reaction pathways.

Quantum Chemical Methods

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the reactivity of organic molecules. researchgate.netmdpi.com By calculating the electron distribution and molecular orbitals, DFT can identify sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. For this compound, DFT calculations can be employed to determine the atomic charges on each atom, providing a quantitative measure of local electron density. researchgate.net The carbon atoms bonded to the hydroxyl groups and the methyl group, as well as the tertiary carbons of the adamantane cage, are of particular interest.

Frontier Molecular Orbital (FMO) theory, which considers the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species, is another powerful tool. The energies and spatial distributions of the HOMO and LUMO of this compound can indicate its ability to act as an electron donor or acceptor and predict the most likely sites for reaction.

Predicting Reaction Pathways and Selectivity

Computational methods can go beyond static properties to model the entire course of a chemical reaction. By calculating the potential energy surface, researchers can identify transition states and intermediates, and thereby determine the activation energies for different possible reaction pathways. researchgate.net For instance, in the case of an oxidation or substitution reaction involving this compound, computational models can predict whether the reaction is more likely to occur at one of the hydroxyl groups, the methyl group, or one of the C-H bonds of the adamantane cage.

The presence of the methyl group at the 5-position introduces asymmetry to the 1,3-adamantanediol (B44800) core, potentially leading to regioselectivity in its reactions. Quantum chemical calculations can elucidate the electronic and steric effects of the methyl group on the reactivity of the nearby functional groups and bridgehead carbons. These calculations can help in understanding and predicting the formation of specific isomers in reactions such as esterification, etherification, or oxidation.

| Atomic Site | Calculated Parameter | Predicted Reactivity |

|---|---|---|

| C1-OH | Mulliken Charge on Oxygen | Susceptibility to electrophilic attack |

| C3-OH | Mulliken Charge on Oxygen | Susceptibility to electrophilic attack |

| C5-CH3 | C-H Bond Dissociation Energy | Likelihood of radical abstraction |

| C7 (tertiary) | HOMO Lobe Density | Site for electrophilic substitution |

Force Field Development for Adamantane Derivatives

Molecular mechanics (MM) simulations are a cornerstone of computational chemistry for studying the dynamics and conformational behavior of molecules, particularly large systems. eurekaselect.com The accuracy of these simulations is critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system as a function of its atomic coordinates. eurekaselect.comresearchgate.net For novel or specialized molecules like this compound, existing general-purpose force fields may not provide sufficient accuracy, necessitating the development of specific parameters.

Components of a Molecular Mechanics Force Field

A typical molecular mechanics force field comprises several terms that describe different aspects of the molecular potential energy:

Bond Stretching: Describes the energy required to stretch or compress a bond from its equilibrium length.

Angle Bending: Represents the energy associated with deforming a bond angle from its ideal value.

Torsional (Dihedral) Angles: Accounts for the energy barriers to rotation around chemical bonds.

Non-bonded Interactions: Includes van der Waals forces and electrostatic interactions between atoms that are not directly bonded. eurekaselect.comresearchgate.net

Parameterization Process

The development of a force field for adamantane derivatives involves a systematic parameterization process to ensure that the model accurately reproduces experimental data and high-level quantum mechanical calculations.

Quantum Mechanical Calculations: High-level ab initio or DFT calculations are performed on this compound and smaller, related fragments to obtain a detailed picture of the molecule's potential energy surface. ucsb.edunih.gov These calculations provide data on equilibrium bond lengths, bond angles, torsional energy profiles, and partial atomic charges.

Parameter Fitting: The parameters in the force field's energy functions are then adjusted to reproduce the quantum mechanical data as closely as possible. For instance, the torsional parameters for the C-C-C-C and H-C-C-H dihedral angles within the adamantane cage are crucial for correctly modeling its rigid structure. Similarly, the parameters for the C-C-O-H dihedral angles are important for describing the orientation of the hydroxyl groups.

Validation: The newly developed force field is then validated by performing molecular dynamics or Monte Carlo simulations and comparing the calculated properties with available experimental data. For this compound, this could include properties such as density, heat of vaporization, and conformational preferences if such data were available. The performance of well-established force fields like AMBER (Assisted Model Building with Energy Refinement) and OPLS (Optimized Potentials for Liquid Simulations) for hydrocarbons and organic molecules serves as a benchmark for new parameter development. nih.govrsc.org

The table below provides an example of the types of parameters that would be developed for a force field for this compound. The values are illustrative.

| Interaction Type | Parameter | Typical Value | Source of Data |

|---|---|---|---|

| C-C Bond Stretch | Force Constant (kcal/mol/Ų) | 310 | Quantum Mechanics |

| C-C-C Angle Bend | Force Constant (kcal/mol/rad²) | 63 | Quantum Mechanics |

| C-C-C-C Torsion | Barrier Height (kcal/mol) | 0.2 | Quantum Mechanics |

| Van der Waals (C atom) | Lennard-Jones ε (kcal/mol) | 0.066 | Experimental Liquid Properties |

| Electrostatic (O atom in OH) | Partial Charge (e) | -0.65 | Quantum Mechanics (ESP fit) |

The development of accurate and reliable force fields for adamantane derivatives is essential for their use in computer-aided drug design and materials science, where understanding intermolecular interactions and dynamic behavior is crucial. eurekaselect.comnih.gov

Advanced Materials Science Applications

Polymer Science Applications

The bis-hydroxy functionality of 1,3-adamantanediol (B44800) allows it to be used as a monomer or cross-linking agent in the synthesis of a wide range of polymers. The rigid adamantane (B196018) cage disrupts regular polymer chain packing, which can lead to materials with higher glass transition temperatures (Tg), improved solubility, and enhanced optical transparency.

Integration into High-Performance Polymers

The integration of the adamantane moiety into polymer backbones is a key strategy for developing materials that can withstand extreme conditions while maintaining desirable physical properties.

In the semiconductor industry, photoresists are critical materials for manufacturing integrated circuits. The incorporation of adamantane structures, derived from precursors like 1,3-adamantanediol, into photoresist resins enhances their performance. The bulky nature of the adamantane group improves the material's resistance to the etching processes used to pattern silicon wafers. acs.org Furthermore, its inherent thermal stability helps the patterned resist maintain its structural integrity at high temperatures. acs.org Photosensitive resins synthesized from 1,3-adamantanediol have demonstrated excellent etching resistance and heat resistance, which are crucial for high-fidelity pattern transfer in advanced lithography. acs.org

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. However, traditional aromatic polyimides are often colored and can be difficult to process. Introducing the aliphatic, bulky adamantane structure can disrupt the intermolecular charge-transfer complexes that cause color, leading to colorless or highly transparent polyimide films. rsc.orgnih.gov

While many studies utilize adamantane-based diamines, the principle of incorporating the adamantane cage to enhance properties is well-established. rsc.orgbwise.kr These modified polyimides exhibit significantly high glass transition temperatures, often in the range of 285–440 °C, and excellent optical transparency, with transmittance values greater than 80% at a wavelength of 400 nm. rsc.org The rigid structure contributes to thermal stability, while its bulkiness prevents the dense chain packing that can lead to color and reduced solubility. rsc.orgnih.govresearchgate.net

| Polymer System | Glass Transition Temp. (Tg) | Optical Transmittance (@400nm) | Key Advantage |

|---|---|---|---|

| Adamantane-Containing Polyimides | 285–440 °C | >80% | High thermal stability and optical clarity rsc.org |

| Fluorinated Adamantane Polyimides | 195–245 °C | High (74-82% @450nm) | Low dielectric constant (2.68–3.17) and low water absorption researchgate.net |

1,3-Adamantanediol serves as a precursor for specialized acrylate (B77674) and methacrylate (B99206) monomers. The hydroxyl groups can be esterified with acryloyl chloride or similar reagents to produce 1,3-adamantanediol diacrylate or dimethacrylate. vulcanchem.comsigmaaldrich.com These monomers contain the rigid adamantane core and two polymerizable acrylate groups.

When these adamantane-based monomers are incorporated into acrylate or methacrylate resins, they impart their unique properties to the resulting polymer. Research has shown that modifying acrylate resins with 1,3-adamantanediol can lead to materials with high oil absorption and excellent thermal stability. acs.org In the field of dentistry, adamantane-based dimethacrylates are synthesized from 1,3-adamantanediol for use as monomers in dental resin composites, where durability and stability are paramount. chemicalbook.comchemicalbook.com The cross-linking of these diacrylate monomers results in a highly stable, rigid polymer network. vulcanchem.com

| Monomer/Resin | Precursor | Modified Property | Application Area |

|---|---|---|---|

| 1,3-Adamantanediol Diacrylate | 1,3-Adamantanediol | High thermal stability, rigidity vulcanchem.com | Epoxy resins, polyurethane foams vulcanchem.com |

| Adamantane-Modified Acrylate Resin | 1,3-Adamantanediol | High oil absorption, thermal stability acs.org | Specialty polymers |

| Adamantane Dimethacrylate | 1,3-Adamantanediol | Enhanced durability and stability | Dental resin composites chemicalbook.comchemicalbook.com |

1,3-adamantanediol is an effective monomer for synthesizing specialty polyurethanes (PUs). nih.gov By reacting the diol with a diisocyanate, the adamantane unit is incorporated directly into the polymer backbone. The large steric hindrance of the adamantane group disrupts the regular arrangement and hydrogen bonding of the polyurethane chains. nih.govrsc.org This disruption creates amorphous domains and can lead to a broad glass transition, which is highly beneficial for creating shape memory polymers (SMPs). nih.gov

A series of adamantane-containing polyurethanes prepared from 1,3-adamantanediol, 1,4-butanediol, and hexamethylene diisocyanate demonstrated excellent shape memory properties. These materials exhibited high shape fixation rates (around 98%) and shape recovery rates (around 91%). nih.govrsc.org Furthermore, they were shown to possess a triple-shape memory effect, expanding their potential for use in smart devices, self-unpacking systems, and intelligent medical implants. nih.gov

Adamantane-Based Gemini (B1671429) Surfactants and their Interfacial Properties

Gemini surfactants consist of two traditional surfactant molecules chemically linked by a spacer group. nih.govpreprints.org Using 1,3-adamantanediol as the precursor for this spacer creates a rigid, hydrophobic linker between two hydrophilic head groups. acs.org These adamantane-based gemini surfactants exhibit superior performance compared to conventional surfactants.

They significantly reduce the surface tension of water and show excellent emulsifying and foaming properties. acs.org A key characteristic is their very low critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates (micelles). acs.orgresearchgate.net This high efficiency means that less surfactant is needed to achieve a desired effect at an interface. The rigid adamantane spacer influences how the surfactant molecules pack at interfaces, leading to their enhanced surface activity. acs.orgresearchgate.net

| Surfactant Type | Key Structural Feature | Primary Advantage | Interfacial Property |

|---|---|---|---|

| Adamantane-Based Gemini Surfactant | Rigid 1,3-adamantanediol spacer acs.org | High efficiency (low CMC) acs.orgresearchgate.net | Excellent reduction of water surface tension acs.org |

| Conventional Monomeric Surfactant | Single head and tail group | Standard performance | Higher CMC compared to Gemini surfactants nih.gov |

Role as Cross-Linking Agents in Polymer Networks

Cross-linking is a chemical process that forms bonds between polymer chains, transforming liquid resins or thermoplastics into durable thermoset materials. The introduction of adamantane derivatives as cross-linking agents can create polymer networks with superior properties. ooc.co.jpproquest.com The diol functionality of 5-Methyl-1,3-adamantanediol allows it to act as a junction point, covalently bonding to two separate polymer chains.

Enhancement of Thermal Stability and Mechanical Properties in Polymeric Systems

The incorporation of the adamantane moiety into polymer backbones is a well-established strategy for enhancing thermal and mechanical performance. researchgate.netresearchgate.net The inherent rigidity of the adamantane cage restricts the thermal motion of polymer chains, which leads to a significant increase in the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. rsc.org

Polymers containing adamantane units exhibit exceptional thermal stability and are resistant to hydrolysis, oxidation, and the effects of light. researchgate.net For example, introducing adamantane groups into methacrylate polymers has been shown to improve both thermal and mechanical characteristics. researchgate.net Similarly, polyimides synthesized with adamantane-containing diamines display remarkably high glass transition temperatures, ranging from 285°C to 440°C, along with excellent mechanical strength. rsc.org This enhancement is attributed to the bulky, stable structure of adamantane, which increases the energy required for polymer chain segments to move past one another. researchgate.netresearchgate.net

| Polymer Series | Glass Transition Temperature (Tg) | Decomposition Temperature (Td5, 5% Weight Loss) |

|---|---|---|

| ADMDA-Based Polyimides | 350-440 °C | >500 °C |

| DMADMDA-Based Polyimides | 365-421 °C | >500 °C |

| FADMDA-Based Polyimides | 285-383 °C | >480 °C |

Optoelectronic Materials

Adamantane derivatives are increasingly utilized in the design of materials for optoelectronic devices, where their unique structural properties can lead to enhanced performance and stability.

Development of Novel Fluorophores (e.g., pyrene-adamantanediol adducts)

Fluorophores are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. Pyrene (B120774) is a polycyclic aromatic hydrocarbon well-known for its strong fluorescence. mdpi.com However, in the solid state, flat molecules like pyrene often stack together, leading to a phenomenon called aggregation-induced quenching, which diminishes their light-emitting efficiency.

Creating adducts by attaching bulky adamantane groups, such as those derived from this compound, to a pyrene core is a promising strategy to overcome this limitation. The rigid and sterically demanding adamantane cage can act as a "spatial shield," preventing the pyrene molecules from getting too close to one another. This suppression of intermolecular interactions mitigates quenching effects and can enhance the fluorescence quantum yield in the solid state, a critical property for device applications. mdpi.comresearchgate.net The synthesis of such pyrene-adamantane hybrids allows for the development of highly efficient and stable blue light-emitting materials. researchgate.net

Applications in Organic Light-Emitting Diodes

Organic Light-Emitting Diodes (OLEDs) are a central technology for modern displays and lighting. arxiv.org The performance of an OLED is highly dependent on the properties of the organic materials used in its emissive layer. Adamantane derivatives have emerged as key components for creating highly efficient and stable OLEDs. researchgate.netresearchgate.net

The incorporation of a rigid adamantane unit into the emitter or host materials in an OLED can enhance morphological and thermal stability. researchgate.net For example, adamantane-substituted acridine (B1665455) donors have been used to create highly efficient blue OLEDs with a maximum external quantum efficiency (EQE) of approximately 29%. researchgate.net The bulky adamantane moiety helps to suppress unwanted molecular relaxation in the excited state and improves charge balance within the device, contributing to higher efficiency. researchgate.netresearchgate.net A pyrene-adamantanediol adduct, as described in the previous section, could function as a highly efficient and color-stable emitter in the emissive layer of an OLED, with the adamantane group providing the necessary thermal stability and solid-state fluorescence for a long-lasting and bright device.

Catalysis and Organocatalysis

The rigid, well-defined three-dimensional structure of adamantane makes it an excellent scaffold for designing catalysts.

Adamantane-Derived Organocatalysts (e.g., 3-methyl-4-oxa-5-azahomoadamantane)

Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for a metal. Adamantane derivatives have been successfully employed in this field. A notable example is 3-methyl-4-oxa-5-azahomoadamantane, a novel alkoxyamine-type organocatalyst. nih.govelsevierpure.com This compound demonstrates high catalytic activity for the oxidation of alcohols into their corresponding carbonyl compounds (aldehydes or ketones). elsevierpure.com

An in-depth article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific literature and data specific to this compound have yielded insufficient information to create a thorough, informative, and scientifically accurate article that adheres to the provided outline.

The available information is limited to the compound's basic identifiers, such as its CAS Number (17837-93-3) and linear formula (C11H18O2). sigmaaldrich.com However, detailed research findings regarding its synthesis, physicochemical properties, and specific applications in advanced materials science, as required by the requested article structure, are not present in the public domain.

Research related to similar compounds, such as the parent molecule 1,3-adamantanediol and the derivative 5,7-dimethyl-1,3-adamantanediol, is more readily available. acs.org This body of research highlights the broader interest in adamantane derivatives for applications in materials science, including the development of nitroxyl (B88944) radical catalysts, metal complex ligands, molecular recognition systems, and thermal management materials. acs.org Unfortunately, these findings cannot be directly attributed to this compound without specific scientific studies on this particular compound.

To maintain scientific accuracy and strictly adhere to the request of focusing solely on "this compound," the lack of specific data precludes the generation of a detailed article. Introducing information from related but distinct compounds would violate the core instructions of the request.

Therefore, until more specific research on this compound is published and becomes accessible, a comprehensive article as outlined cannot be responsibly produced.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Sustainability

Current synthetic methods for producing 1,3-adamantanediol (B44800) often involve multi-step processes that may utilize harsh reagents or metal catalysts. acs.org A key area for future research will be the development of more sustainable and efficient synthetic routes to 5-Methyl-1,3-adamantanediol. This could involve exploring biocatalytic methods, such as the use of microbial hydroxylation, which has shown success in the regioselective synthesis of related adamantanetriols from 1,3-adamantanediol. nih.govorgsyn.org Such bio-inspired routes could offer a greener alternative to traditional chemical methods. Additionally, research into one-pot syntheses or flow chemistry processes could significantly improve the efficiency and scalability of production, reducing waste and energy consumption. smolecule.com

Table 1: Potential Sustainable Synthetic Approaches

| Approach | Potential Advantages | Key Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, substrate specificity for the methylated adamantane (B196018) core. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design, optimization of reaction parameters for continuous flow. |

| Photocatalysis | Use of light as a renewable energy source, mild conditions. | Development of suitable photocatalysts, control of selectivity. |

Exploration of New Derivatization Reactions for Increased Functional Diversity

The two hydroxyl groups of this compound provide reactive sites for a multitude of derivatization reactions. Future research will likely focus on exploring novel reactions to expand the functional diversity of its derivatives. This could include the synthesis of esters, ethers, and carbamates to modify the compound's lipophilicity and biological activity. researchgate.net The strategic placement of the methyl group at the 5-position could influence the reactivity and stereoselectivity of these reactions, a facet that warrants detailed investigation. The development of new adamantane-based dicyanate esters, for example, has been a subject of study for the parent diol, suggesting a potential pathway for creating novel polymers from the 5-methyl derivative. researchgate.net

Advanced Computational Modeling for Structure-Property Relationships and Predictive Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules. For this compound, advanced computational modeling can be employed to establish clear structure-property relationships. unige.orgmdpi.com Density Functional Theory (DFT) calculations, for instance, could elucidate the electronic effects of the methyl group on the hydroxyl functions' reactivity. Molecular dynamics simulations could predict how derivatives of this compound might interact with biological targets or self-assemble into larger structures. researchgate.net These predictive models can guide the rational design of new derivatives with tailored properties for specific applications, saving significant time and resources in the laboratory.

Integration into Supramolecular Assemblies and Frameworks

The rigid structure of the adamantane cage makes it an excellent building block for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). researchgate.net Future research is expected to explore the integration of this compound into such structures. The hydroxyl groups can act as hydrogen bond donors, while the adamantane core provides a robust and sterically defined scaffold. The presence of the methyl group could introduce subtle changes in the packing and guest-hosting properties of these assemblies compared to those derived from the unsubstituted 1,3-adamantanediol. These novel supramolecular structures could find applications in areas such as gas storage, separation, and catalysis.

Applications in Advanced Nanomaterials and Nanotechnology

Adamantane derivatives are increasingly being used in the development of advanced nanomaterials. researchgate.net The unique properties of this compound could be harnessed in nanotechnology. For example, its derivatives could be used as molecular building blocks for the creation of diamondoid nanoparticles with potential applications in drug delivery and bioimaging. Furthermore, self-assembled monolayers of this compound derivatives on surfaces could be used to modify surface properties, creating hydrophobic or biocompatible coatings.

Bio-inspired Chemical Transformations Involving Adamantanediols

Nature often provides inspiration for the development of novel chemical transformations. Research into bio-inspired catalysis could lead to new ways of functionalizing this compound. For instance, mimicking the action of hydroxylase enzymes could lead to the selective introduction of additional functional groups onto the adamantane core. nih.govresearchgate.net The study of how microorganisms metabolize adamantane derivatives can provide valuable insights into new, environmentally friendly chemical reactions. nih.govresearchgate.net